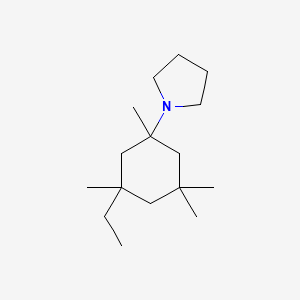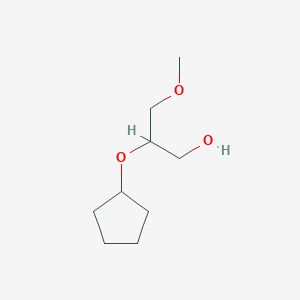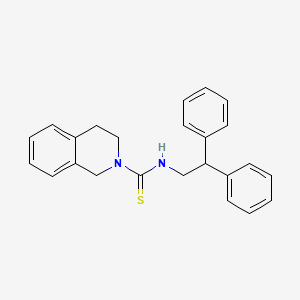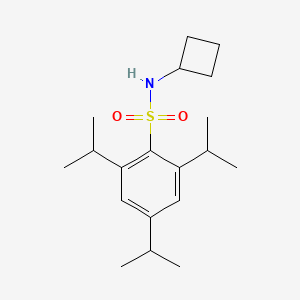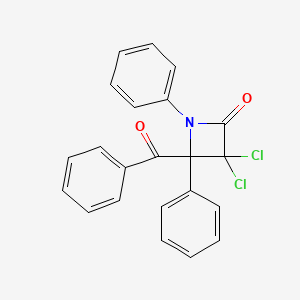
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- is a chemical compound with the molecular formula C22H15Cl2NO2 and a molecular weight of 396.266 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of benzoyl, dichloro, and diphenyl groups in its structure makes it a unique and interesting compound for various chemical and biological studies.
Chemical Reactions Analysis
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with various biological molecules .
Comparison with Similar Compounds
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- can be compared with other azetidinone derivatives, such as:
2-Azetidinone, 3,3-dichloro-1,4-diphenyl-: Similar in structure but lacks the benzoyl group, which may affect its reactivity and applications.
3,4-Dimethyl-2-azetidinone: A simpler azetidinone derivative with different substituents, leading to different chemical properties and applications.
The presence of the benzoyl group in 2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
CAS No. |
577994-51-5 |
|---|---|
Molecular Formula |
C22H15Cl2NO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
4-benzoyl-3,3-dichloro-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C22H15Cl2NO2/c23-22(24)20(27)25(18-14-8-3-9-15-18)21(22,17-12-6-2-7-13-17)19(26)16-10-4-1-5-11-16/h1-15H |
InChI Key |
MDGFNLMNJAJRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(C(=O)N2C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
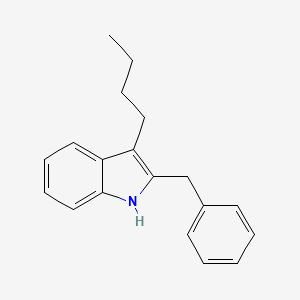
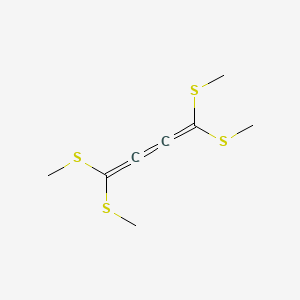
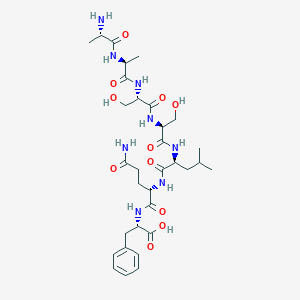
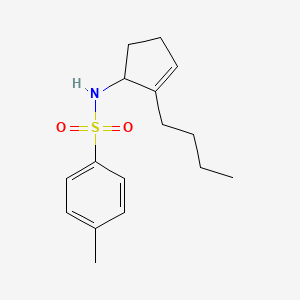
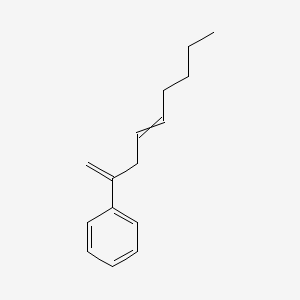
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
